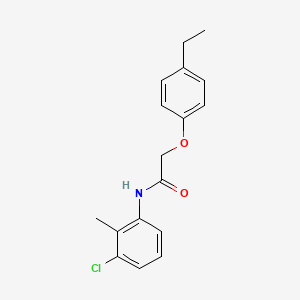

![molecular formula C18H22N2O2S B5538872 N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, due to its complex structure, likely holds significant chemical and potentially pharmacological properties. Compounds with similar structures have been studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory activities, as well as for their potential as opioid receptor agonists and anxiolytic agents.

Synthesis Analysis

The synthesis of similar complex acetamide derivatives typically involves multiple steps, starting from basic building blocks like benzothiazoles, pyridines, or pyrrolidines. These processes may include reactions like the Claisen-Schmidt condensation, amidification, and reactions under controlled pH conditions to achieve the desired acetamide linkage (Mahyavanshi et al., 2017). The synthesis route is often chosen based on the desired yield, purity, and the specific functional groups present in the final compound.

Molecular Structure Analysis

Compounds similar to the one often feature complex molecular structures with multiple functional groups, contributing to their unique chemical behaviors. For instance, the crystal structure analysis of related compounds reveals specific orientations and configurations that are crucial for their biological activities (Ismailova et al., 2014). The presence of chiral centers, as indicated by the 3S*,4R* notation, suggests that the synthesis and analysis of these compounds require careful consideration of stereochemistry.

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, influenced by their functional groups. Reactions such as N-acylation, sulfonamide formation, and interactions with nucleophiles or electrophiles are common. These reactions can significantly alter the chemical and physical properties of the compounds, affecting their solubility, stability, and reactivity (Khalid et al., 2014).

Physical Properties Analysis

The physical properties, including melting point, solubility in various solvents, and crystalline structure, are essential for understanding the applications and handling of these compounds. The specific physical properties would depend on the molecular structure and the presence of particular functional groups. For closely related compounds, these properties are carefully analyzed through techniques like X-ray crystallography and differential scanning calorimetry (Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are influenced by their functional groups, which can participate in a range of chemical reactions. These properties are crucial for the compound's biological activity and stability. Studies on related compounds provide insights into their reactivity, potential for bioactivity, and interactions with biological targets (Andrews et al., 2003).

Applications De Recherche Scientifique

Pharmacological Selectivity and Metabolic Stability

Research on related compounds has explored their role in inhibiting specific enzymes or receptors with high selectivity and metabolic stability. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have shown the importance of heterocyclic analogs for improving metabolic stability, highlighting the relevance of structural modifications for enhancing drug profiles (Stec et al., 2011).

Antimicrobial and Antifungal Properties

Compounds with similar structures have been investigated for their antimicrobial and antifungal activities. The synthesis and evaluation of benzothiazole derivatives, for example, have demonstrated their potential as bioactive agents against various bacterial and fungal strains, emphasizing the role of structural diversity in biological activity (Patel & Agravat, 2007).

Corrosion Inhibition

Research into long-chain acetamide derivatives has also revealed their application in corrosion inhibition, offering insights into how chemical compounds can protect against corrosion in acidic and oil mediums. This highlights the compound's potential utility in industrial applications beyond pharmacology (Yıldırım & Çetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds have shown potential in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and have been examined through molecular docking to understand their interactions with proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationship studies of acetamide derivatives provide a foundation for understanding the chemical and biological properties of such compounds. This research is crucial for drug discovery and development, offering a pathway to designing more effective and selective therapeutic agents (Marchand et al., 2009).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(1-benzothiophene-5-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-3-4-15-10-20(11-16(15)19-12(2)21)18(22)14-5-6-17-13(9-14)7-8-23-17/h5-9,15-16H,3-4,10-11H2,1-2H3,(H,19,21)/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBJLDDBGOWLDG-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)